4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid
Description
4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid (IUPAC name: 4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutanoic acid) is a thienopyridine derivative with the molecular formula C₁₁H₁₃NO₃S and a molar mass of 239.29 g/mol. Its structure comprises a thieno[3,2-c]pyridine core fused to a tetrahydrofuran-like ring system, linked via a ketone group to a butanoic acid chain (SMILES: C1CN(CC2=C1SC=C2)C(=O)CCC(=O)O) .
Properties
IUPAC Name |
4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-10(1-2-11(14)15)12-5-3-9-8(7-12)4-6-16-9/h4,6H,1-3,5,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAMPYWVKZAUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid involves multiple steps, typically starting with the formation of the thieno[3,2-c]pyridine core. This core is then functionalized to introduce the butanoic acid moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance:
- Oxidation : Converts the ketone group into sulfoxides or sulfones.
- Reduction : Can yield alcohols from the ketone group.
- Substitution : Facilitates nucleophilic substitutions at the pyridine ring.
Biological Research
In proteomics and molecular biology, this compound is used to study protein interactions and functions. Its ability to bind to specific proteins allows researchers to investigate cellular processes and mechanisms at a molecular level. It can also be employed in drug discovery processes to identify potential therapeutic targets.
Material Science
The compound is explored for its potential in developing new materials with unique properties. Its thieno[3,2-c]pyridine core may impart specific electronic or mechanical characteristics desirable in advanced material applications.
Case Study 1: Synthesis of Complex Molecules
Researchers have successfully utilized 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid as a precursor for synthesizing novel compounds with enhanced biological activity. By modifying its structure through various chemical reactions, they developed derivatives that exhibit improved efficacy against certain diseases.
Case Study 2: Protein Interaction Studies
In a study focused on understanding protein-ligand interactions, scientists employed this compound to probe the binding affinities of various proteins involved in metabolic pathways. The results indicated that modifications to the thieno[3,2-c]pyridine core significantly influenced binding strength and specificity.
Mechanism of Action
The mechanism of action of 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and related thienopyridine derivatives:
Key Observations :
- The target compound’s butanoic acid chain distinguishes it from Prasugrel, which contains a fluorophenyl-cyclopropyl moiety and an acetyloxy group critical for its prodrug activation .
- The amide-linked derivative () introduces a carbamoyl group, increasing molecular weight (282.32 g/mol) and likely altering solubility and metabolic stability compared to the target compound .
Physicochemical Properties
| Property | Target Compound | Prasugrel | Amide-Linked Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 239.29 | 373.34 | 282.32 |
| Predicted LogP* | ~1.2 | ~3.5 | ~0.8 |
| Key Functional Groups | Carboxylic acid | Ester | Carboxylic acid, amide |
*LogP values estimated based on substituent contributions.
- The target compound’s carboxylic acid group likely enhances aqueous solubility compared to Prasugrel’s lipophilic ester and fluorophenyl groups.
- The amide-linked analog may exhibit intermediate solubility due to polarity from the amide bond .
Biological Activity
4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid is a compound of interest due to its unique structural features and potential biological activities. With a molecular formula of CHNOS and a molecular weight of approximately 239.29 g/mol, this compound exhibits various chemical properties that may contribute to its biological functions.
Structural Information
The compound's structure includes a thieno[3,2-c]pyridine moiety which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : CHNOS
- SMILES : C1CN(CC2=C1SC=C2)C(=O)CCC(=O)O
- InChIKey : WSAMPYWVKZAUBK-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications. However, specific literature directly addressing this compound is limited.
In Vitro Studies
Although direct studies on this specific compound are scarce, related compounds in the thieno-pyridine class have shown promising activities. For instance:
- Antioxidant Properties : Compounds with similar structures have demonstrated significant free radical-scavenging abilities.
- Enzyme Inhibition : Some derivatives have been evaluated for their inhibitory effects on enzymes such as cholinesterases and cyclooxygenases (COX), which are crucial in neurodegenerative diseases and inflammation.
Case Studies and Research Findings
While specific case studies for this compound are not available in the literature, the following table summarizes findings from related compounds that may provide insights into its potential biological activity:
Predicted Biological Activities
The predicted biological activities of this compound can be inferred based on its structural similarities to other biologically active compounds:
- Anti-inflammatory Effects : Due to potential inhibition of COX enzymes.
- Neuroprotective Effects : Similar compounds have shown promise in treating neurodegenerative conditions by inhibiting acetylcholinesterase.
- Antioxidant Activity : The presence of sulfur and nitrogen in the structure suggests possible free radical scavenging capabilities.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid?
Answer:
The synthesis of thienopyridine derivatives often involves cyclization reactions. For example, analogous compounds like prasugrel and clopidogrel utilize multi-step routes involving ketone intermediates and nucleophilic substitution (e.g., cyclopropyl or chlorophenyl groups). A plausible approach includes:
- Step 1: Formation of the thieno[3,2-c]pyridine core via cyclocondensation of thiophene derivatives with ammonia or amines.
- Step 2: Introduction of the 4-oxobutanoic acid moiety through alkylation or Michael addition.
- Step 3: Acid-catalyzed hydrolysis or oxidation to yield the final carboxylic acid.
Key reagents may include ethyl chloroformate for esterification and Pd-catalyzed cross-coupling for regioselective functionalization .
Advanced: How can enantiomeric resolution be achieved for this compound, given its structural similarity to prasugrel?
Answer:
Chiral separation of thienopyridine derivatives is challenging due to rapid racemization. Based on prasugrel studies (), the Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)) effectively resolves enantiomers under optimized conditions:
- Mobile phase: Hexane:isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid.
- Flow rate: 1.0 mL/min, detection at 254 nm.
Racemization can be minimized by maintaining low temperatures (4°C) during analysis and using acidic mobile phases to stabilize protonation states .
Basic: Which crystallographic tools are suitable for determining the compound’s crystal structure?
Answer:
The SHELX suite (SHELXS for solution, SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:
- Data collection: High-resolution X-ray diffraction (λ = 0.710–1.541 Å).
- Structure solution: Direct methods for phase determination.
- Refinement: Anisotropic displacement parameters and hydrogen bonding analysis.
For visualization, WinGX and ORTEP provide graphical interfaces to validate molecular geometry and packing .
Advanced: What strategies prevent racemization during synthesis, informed by SAR studies of related thienopyridines?
Answer:
Racemization in thienopyridines often occurs at the chiral center adjacent to the ketone. Strategies include:
- Steric hindrance: Introduce bulky substituents (e.g., cyclopropyl groups) to slow racemization kinetics.
- Low-temperature reactions: Conduct alkylation steps below –20°C.
- Protecting groups: Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates.
Evidence from DPP4 inhibitor optimization ( ) highlights the importance of substituent electronics in maintaining stereochemical integrity .
Basic: Which analytical techniques confirm purity and structural integrity?
Answer:
- HPLC: Reverse-phase C18 columns with UV detection (210–280 nm) for purity assessment.
- NMR: ¹H/¹³C spectra to confirm proton environments (e.g., thienopyridine CH2 groups at δ 2.5–3.5 ppm).
- Mass spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 322.1).
Cross-referencing with clopidogrel derivatives ( ) ensures method robustness .
Advanced: How do computational models predict interactions with biological targets like ADP receptors?
Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to study binding to P2Y12 receptors:
- Ligand preparation: Protonation states adjusted to pH 7.4 using tools like OpenBabel.
- Receptor modeling: Homology models based on PDB 4NTJ for human P2Y12.
- Key interactions: Hydrogen bonding with His187 and π-stacking with Phe252.
SAR studies ( ) show that substituent bulkiness and electron-withdrawing groups enhance affinity .
Basic: What are common synthetic impurities, and how are they characterized?
Answer:
Typical impurities include:
- Des-carboxy analogs: Formed via incomplete oxidation.
- Diastereomers: Arising from racemization during synthesis.
- Residual solvents: Ethyl acetate or DMF detected by GC-MS.
Characterization employs LC-MS/MS ( ) and spiking with reference standards (e.g., clopidogrel-related impurities) .
Advanced: How does the compound’s glucuronidation compare to clopidogrel’s metabolic pathway?
Answer:
Glucuronidation typically occurs at the carboxylic acid group via UGT1A3/UGT2B7 enzymes. Comparative studies ( ) show:
- Clopidogrel acyl-β-D-glucuronide: Forms a stable ester linkage (t₁/₂ = 12 h).
- 4-oxo derivative: Potential for faster hydrolysis due to electron-withdrawing ketone groups.
In vitro assays using human liver microsomes and β-glucuronidase inhibitors (e.g., saccharolactone) quantify metabolite stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
